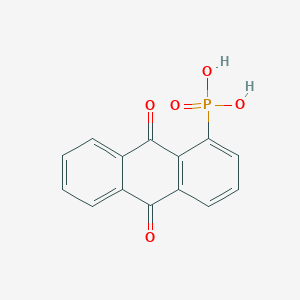
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid is a chemical compound with the molecular formula C14H9O5P and a molecular weight of 288.196 g/mol This compound is characterized by the presence of a phosphonic acid group attached to an anthracene ring system, which includes two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid typically involves the reaction of anthraquinone derivatives with phosphonic acid reagents. One common method includes the reaction of 9,10-anthraquinone with phosphorous acid under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing functional groups, while reduction can produce anthracene derivatives with hydroxyl groups.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydro-2-anthracenesulfonic acid: Similar structure but with a sulfonic acid group instead of a phosphonic acid group.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Contains a carboxylic acid group and a phenanthrene ring system.
2-Anthracenecarboxylic acid, 9,10-dihydro-3,8-dihydroxy-1-methyl-9,10-dioxo-: Features hydroxyl and carboxylic acid groups.
Uniqueness
The uniqueness of 9,10-Dioxo-9,10-dihydro-1-anthracenylphosphonic acid lies in its phosphonic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where strong metal-binding and unique reactivity are required.
Propiedades
Número CAS |
92161-00-7 |
|---|---|
Fórmula molecular |
C14H9O5P |
Peso molecular |
288.19 g/mol |
Nombre IUPAC |
(9,10-dioxoanthracen-1-yl)phosphonic acid |
InChI |
InChI=1S/C14H9O5P/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H2,17,18,19) |
Clave InChI |
NNRUIHHKOIYTEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















